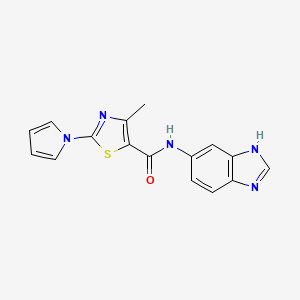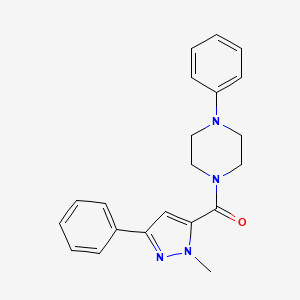
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features both pyrazole and piperazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves the reaction of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine. The process includes nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability. The reaction steps are designed to be short and safe, with simple and convenient operations that are suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors, it may interact with the enzyme’s active site, inhibiting its activity and thereby regulating blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is structurally similar and also used as an intermediate in the synthesis of pharmacologically active molecules.
5-amino-3-methyl-1-phenylpyrazole:
Uniqueness
What sets (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone apart is its dual functionality, featuring both pyrazole and piperazine rings. This unique structure allows it to serve as a versatile intermediate in the synthesis of a wide range of bioactive compounds.
Propiedades
Fórmula molecular |
C21H22N4O |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(2-methyl-5-phenylpyrazol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H22N4O/c1-23-20(16-19(22-23)17-8-4-2-5-9-17)21(26)25-14-12-24(13-15-25)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3 |
Clave InChI |
VOGVACPHFUJLCG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


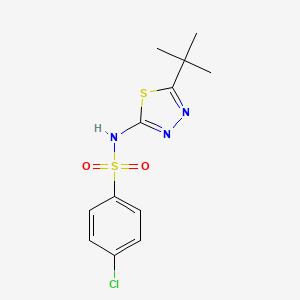
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
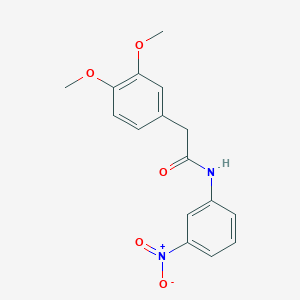
![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
![3-(pyrimidin-2-ylamino)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B14938257.png)
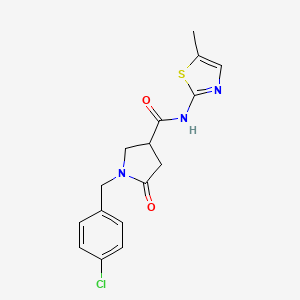
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
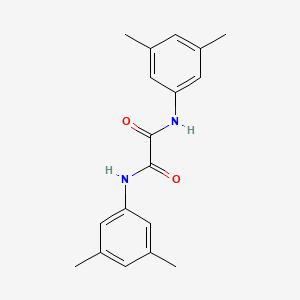
![6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B14938281.png)
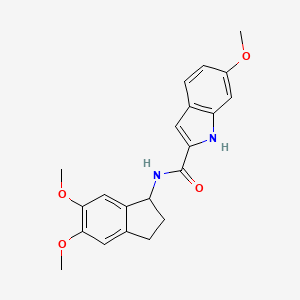
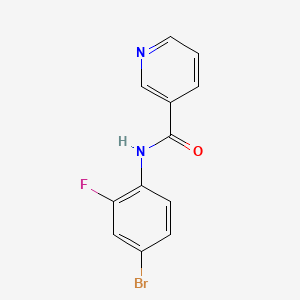
![N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14938291.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938295.png)
